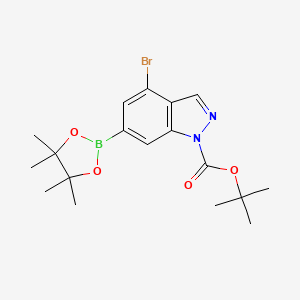

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester

CAS No.: 2377610-71-2

Cat. No.: VC4709048

Molecular Formula: C18H24BBrN2O4

Molecular Weight: 423.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377610-71-2 |

|---|---|

| Molecular Formula | C18H24BBrN2O4 |

| Molecular Weight | 423.11 |

| IUPAC Name | tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

| Standard InChI | InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

| Standard InChI Key | ZUOCARQRFNDDCC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate, reflects its three key functional groups:

-

A bromoindazole scaffold (4-bromo substitution on the indazole ring).

-

A BOC protecting group at the N1 position, enhancing stability and solubility.

-

A boronic acid pinacol ester at the C6 position, enabling cross-coupling reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 423.11 g/mol | VulcanChem |

| CAS Number | 2377610-71-2 | Chemsrc |

| SMILES | PubChem | |

| InChI Key | ZUOCARQRFNDDCC-UHFFFAOYSA-N | PubChem |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

-

Preparation of 4-Bromoindazole: Achieved via cyclization of 2-bromophenylhydrazine derivatives.

-

BOC Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the N1 position.

-

Borylation: Reaction with bis(pinacolato)diboron () under palladium catalysis (e.g., ) to install the boronic ester .

Key Reaction Conditions:

-

Base: (2–3 equiv) at 80–110°C.

-

Yield: 69–94% after flash chromatography.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and purity:

-

Catalyst Recycling: Ligand-stabilized palladium complexes reduce metal leaching .

-

Continuous Flow Systems: Enhance reaction efficiency and scalability .

Chemical Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronic ester undergoes transmetalation with palladium catalysts, forming carbon-carbon bonds with aryl/vinyl halides. For example, coupling with 5-bromoindazoles yields biaryl derivatives critical to drug discovery .

Table 2: Optimized Suzuki Coupling Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | (0.1 equiv) | |

| Solvent | 1,4-Dioxane/water (3:1) | |

| Temperature | 80–110°C | |

| Reaction Time | 6–24 hours |

Competing Reaction Pathways

-

Protodeboronation: Occurs under acidic conditions or with excess base, leading to deboronation byproducts.

-

Oxidation: Hydrogen peroxide converts the pinacol ester to a boronic acid () .

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and proteasome-targeting agents. For instance, derivatives inhibit proteasomes in cancer cells, inducing apoptosis .

Organic Electronics

The indazole-boronic ester’s electron-deficient structure enhances charge transport in:

-

OLEDs: As electron-transport layers.

-

OPVs: In donor-acceptor polymers for improved photon absorption.

Comparative Analysis with Related Boronic Esters

Positional Isomers

-

1-BOC-5-Bromoindazole-6-Boronic Ester: Less reactive due to steric hindrance at C5.

-

1-BOC-7-Bromoindazole-6-Boronic Ester: Higher solubility but lower thermal stability.

Table 3: Reactivity Comparison of Indazole Boronic Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume